molecular formula C16H14O4 B12892066 7-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one CAS No. 312759-87-8

7-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one

Cat. No.: B12892066
CAS No.: 312759-87-8
M. Wt: 270.28 g/mol
InChI Key: SAPKJOSJBUORDF-UHFFFAOYSA-N
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Description

7-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of isobenzofurans, which are known for their diverse biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-methoxybenzaldehyde with a suitable methoxy-substituted phthalic anhydride derivative. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, under reflux conditions in an organic solvent like toluene. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

7-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-methoxyphenylacetic acid: Another compound with methoxy and phenyl groups, known for its biological activities.

    4-Methoxybenzaldehyde: A precursor in the synthesis of various organic compounds, including 7-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one.

Uniqueness

This compound is unique due to its isobenzofuran core structure, which imparts distinct chemical and biological properties. Its dual methoxy substitution enhances its reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

312759-87-8

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

7-methoxy-3-(4-methoxyphenyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C16H14O4/c1-18-11-8-6-10(7-9-11)15-12-4-3-5-13(19-2)14(12)16(17)20-15/h3-9,15H,1-2H3

InChI Key

SAPKJOSJBUORDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C(=CC=C3)OC)C(=O)O2

Origin of Product

United States

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